N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Description
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The synthesized compounds are then characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as UV-Vis, IR, 1H-NMR, and 13C-NMR . The InChI code for this compound is 1S/C23H15N3O2S2/c13-11 (14)7-3-6-10-12-8-4-1-2-5-9 (8)15-10/h1-2,4-5H,3,6-7H2, (H,13,14) .Chemical Reactions Analysis
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities, and more . The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Future Directions
Benzothiazole derivatives have been extensively studied for their potential therapeutic applications . Future research could focus on the structural modification of these compounds to enhance their biological activity . This could lead to the development of more potent biologically active benzothiazole-based drugs .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to exhibitanti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and they showed better inhibition potency .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S2/c27-21(15-10-12-17(13-11-15)28-16-6-2-1-3-7-16)26-23-25-19(14-29-23)22-24-18-8-4-5-9-20(18)30-22/h1-14H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEPCTGQBOQDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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